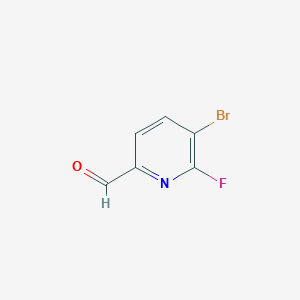
4-(bromomethyl)-3-isobutyl-1H-pyrazole
説明
4-(Bromomethyl)-3-isobutyl-1H-pyrazole, or 4BIPy, is a heterocyclic compound belonging to the family of pyrazoles. It is a member of the pyrazole class of compounds, which are characterized by their five-membered ring structure containing three nitrogen atoms and two carbon atoms. 4BIPy is a synthetic compound, meaning it is not found naturally in nature, and has a wide range of applications in scientific research, including in biochemical and physiological studies.
科学的研究の応用
Catalysis and Organic Synthesis
Pyrazole-containing compounds, such as "4-(bromomethyl)-3-isobutyl-1H-pyrazole," have been utilized as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions like the Suzuki–Miyaura cross-coupling. These ligands' bulky nature allows for fine-tuning the electrophilic and steric properties of the metal complexes, enhancing the efficiency of these catalytic processes (Ocansey et al., 2018).
Antimicrobial and Antitumor Activity
Compounds derived from "this compound" have shown potential in biomedical applications, including moderate tuberculostatic activity and the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. These derivatives inhibit cell growth in a dosage- and time-dependent manner, indicating their potential as therapeutic agents (Ivanova et al., 2011; Jin-hua Zhang et al., 2008).
Materials Science
In materials science, "this compound" derivatives have been explored for their inhibitive properties in corrosion prevention and surface morphology studies. These studies focus on the heterocyclic diazoles' ability to inhibit iron corrosion in acidic environments, which is crucial for extending the lifespan of metal-based structures (Babić-Samardžija et al., 2005).
Fluorescence and Imaging
A bifunctional chelate intermediate of time-resolved fluorescence immunoassay, "4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine," derived from "this compound," has been prepared, showcasing its application in enhancing diagnostic assays through improved fluorescence imaging techniques (Pang Li-hua, 2009).
Chemical Synthesis and Evaluation
Various synthetic pathways have been developed to create complex molecules from "this compound," leading to new compounds with significant antimicrobial and antitumor evaluation. These pathways involve multifaceted reactions, highlighting the chemical versatility and potential pharmaceutical applications of these pyrazole derivatives (Hassaneen et al., 2019).
特性
IUPAC Name |
4-(bromomethyl)-5-(2-methylpropyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKGNPMZLVFYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)



![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)

amine hydrochloride](/img/structure/B1383018.png)


